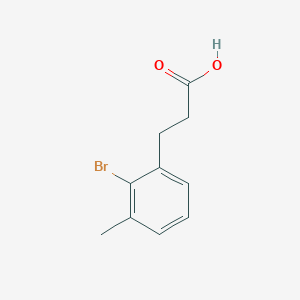

3-(2-Bromo-3-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVZSMCWMZGCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromo 3 Methylphenyl Propanoic Acid and Analogous Structures

Strategies for Constructing the Substituted Phenyl Moiety

The formation of the 2-bromo-3-methylphenyl core is a critical first step in the synthesis of the target compound. This can be achieved through two primary retrosynthetic approaches: regioselective bromination of a methyl-substituted phenyl ring or the introduction of a methyl group onto a pre-brominated phenyl ring.

Regioselective Bromination of Methyl-Substituted Phenyl Rings

A common and direct approach to the 2-bromo-3-methylphenyl scaffold is the electrophilic aromatic substitution of m-xylene (B151644) (1,3-dimethylbenzene). The directing effects of the two methyl groups primarily favor bromination at the 4- and 6-positions, which are ortho and para to one methyl group and ortho to the other, and at the 2-position, which is sterically hindered. To achieve the desired 2-bromo-m-xylene (B44306), specific reaction conditions are necessary to overcome the inherent regioselectivity.

One effective method involves the Sandmeyer reaction, starting from 2,6-dimethylaniline. The amino group is first diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding 2-bromo-m-xylene. chemicalbook.com This method provides excellent regiochemical control, avoiding the formation of other isomers that are common in direct bromination of m-xylene.

Direct bromination of m-xylene can also be employed, though it often leads to a mixture of isomers. guidechem.com The use of a Lewis acid catalyst, such as iron(III) bromide, with elemental bromine can promote the formation of various brominated xylenes. guidechem.com Careful control of reaction temperature and stoichiometry is crucial to maximize the yield of the desired 2-bromo isomer. google.com

| Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| 2,6-Dimethylaniline | 1. NaNO₂, HBr (aq) 2. CuBr, HBr (aq) | 0 °C to 95 °C | 2-Bromo-m-xylene | 42 |

| m-Xylene | Br₂, FeBr₃ | 0-25 °C | Mixture including 4-bromo-m-xylene (major) and 2-bromo-m-xylene (minor) | Variable |

| m-Xylene | Br₂, Potassium Bromate, Water | 30 °C | 4-Bromo-1,3-dimethylbenzene | 93 |

Table 1: Comparison of methods for the synthesis of brominated m-xylene derivatives.

Introduction of Methyl Groups onto Brominated Phenyl Rings

An alternative strategy involves the introduction of a methyl group onto a pre-existing brominated phenyl ring. This is typically achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, a dibromophenyl precursor could be selectively monomethylated. However, for the synthesis of 2-bromo-3-methylphenyl structures, starting with a brominated aniline (B41778) and introducing the methyl group is a more common approach.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. In a hypothetical pathway analogous to the target synthesis, an appropriately substituted bromo-iodobenzene could be coupled with a methylboronic acid derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in such transformations.

Formation and Attachment of the Propanoic Acid Side Chain

Once the 2-bromo-3-methylphenyl core is synthesized, the next stage involves the formation and attachment of the three-carbon propanoic acid side chain. Several classical and contemporary organic synthesis methods can be employed for this purpose.

Approaches via Malonate Derivatives

The malonic ester synthesis is a robust and widely used method for the preparation of carboxylic acids. guidechem.com This approach involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation.

In the context of synthesizing 3-(2-bromo-3-methylphenyl)propanoic acid, the key intermediate is 2-bromo-3-methylbenzyl bromide. This can be prepared from 2-bromo-m-xylene via a free-radical side-chain bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide. google.com

The 2-bromo-3-methylbenzyl bromide is then used to alkylate the enolate of diethyl malonate, which is typically generated using a base like sodium ethoxide in ethanol. The resulting diethyl (2-bromo-3-methylbenzyl)malonate is subsequently hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding the final product. rsc.orgbeilstein-journals.org

| Step | Reactants | Reagents | Product |

| 1. Side-chain Bromination | 2-Bromo-m-xylene | NBS, Benzoyl Peroxide | 2-Bromo-3-methylbenzyl bromide |

| 2. Alkylation | 2-Bromo-3-methylbenzyl bromide, Diethyl malonate | Sodium Ethoxide, Ethanol | Diethyl (2-bromo-3-methylbenzyl)malonate |

| 3. Hydrolysis & Decarboxylation | Diethyl (2-bromo-3-methylbenzyl)malonate | H₃O⁺, heat or 1. NaOH, H₂O 2. H₃O⁺, heat | This compound |

Table 2: General scheme for the synthesis of this compound via malonic ester synthesis.

Carboxylation Methodologies for Aryl-Containing Substrates

Direct carboxylation of an organometallic derivative of the 2-bromo-3-methylphenyl moiety offers a more convergent approach. This can be achieved by first preparing a Grignard or organolithium reagent from a suitable precursor, such as 1-bromo-2-(bromomethyl)-3-methylbenzene, and then reacting it with carbon dioxide. However, the presence of the benzylic bromide could complicate this reaction.

A more contemporary approach involves transition-metal-catalyzed carboxylation reactions. For instance, an aryl halide can be carboxylated using carbon monoxide or carbon dioxide in the presence of a palladium or nickel catalyst. These methods often require specific ligands and reaction conditions to proceed efficiently.

Chain Elongation Strategies for Aryl Acetic Acid Precursors

An alternative route involves the homologation of a (2-bromo-3-methylphenyl)acetic acid precursor. This acetic acid derivative can be synthesized, for example, by the hydrolysis of the corresponding benzyl (B1604629) cyanide, which in turn can be prepared from 2-bromo-3-methylbenzyl bromide. orgsyn.org

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org This sequence involves the conversion of the (2-bromo-3-methylphenyl)acetic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a silver catalyst and a nucleophile (such as water) to yield the desired this compound. wikipedia.orgorganic-chemistry.orgvedantu.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Acid Chloride Formation | (2-Bromo-3-methylphenyl)acetic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | (2-Bromo-3-methylphenyl)acetyl chloride |

| 2. Diazoketone Formation | (2-Bromo-3-methylphenyl)acetyl chloride | Diazomethane (CH₂N₂) | 1-(2-Bromo-3-methylphenyl)-3-diazo-2-propanone |

| 3. Wolff Rearrangement | 1-(2-Bromo-3-methylphenyl)-3-diazo-2-propanone | Silver(I) oxide (Ag₂O), Water (H₂O) | This compound |

Table 3: The Arndt-Eistert homologation sequence for the synthesis of this compound.

This method is particularly useful for extending the carbon chain of a pre-existing carboxylic acid and is compatible with a variety of functional groups, although the use of the hazardous reagent diazomethane requires special precautions.

Coupling and Cyclization Strategies for Arylpropanoic Acid Frameworks

The construction of the core structure of arylpropanoic acids often involves powerful carbon-carbon bond-forming reactions and subsequent cyclizations to build more complex molecular architectures.

Palladium-catalyzed carbonylation of vinyl arenes represents a highly efficient and atom-economical method for the synthesis of 2-arylpropanoic acids, which are isomers of the target compound but share a common synthetic theme. This transformation typically involves the reaction of a vinyl arene with carbon monoxide and a nucleophile, such as water or an alcohol, in the presence of a palladium catalyst. The regioselectivity of this reaction is a critical aspect, with the formation of the branched 2-arylpropanoic acid isomer often favored over the linear 3-arylpropanoic acid.

The choice of ligands for the palladium catalyst plays a crucial role in controlling the regioselectivity. For instance, the use of certain phosphine (B1218219) ligands can influence the reaction outcome. While specific data for the carbonylation of 2-bromo-3-methylstyrene is not extensively documented, studies on analogous vinyl arenes provide insight into typical reaction conditions and outcomes.

Table 1: Palladium-Catalyzed Hydroxycarbonylation of Representative Vinyl Arenes This table presents data for analogous vinyl arenes to illustrate the general scope and efficiency of the palladium-catalyzed hydroxycarbonylation reaction.

| Vinyl Arene Substrate | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (CO, bar) | Yield of 2-Arylpropanoic Acid (%) | Reference |

|---|---|---|---|---|---|---|---|

| Styrene (B11656) | Pd(OAc)₂ | PPh₃ | Dioxane/H₂O | 100 | 50 | 85 | mdpi.com |

| 4-Methylstyrene | PdCl₂(PPh₃)₂ | - | Toluene (B28343)/H₂O | 110 | 60 | 92 | mdpi.com |

| 4-Methoxystyrene | Pd(OAc)₂ | dppp | THF/H₂O | 90 | 40 | 88 | mdpi.com |

3-Arylpropanoic acids, including this compound, are valuable precursors for the synthesis of fused ring systems like indanones through intramolecular Friedel-Crafts acylation. This acid-catalyzed reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring to form a five-membered ketone ring.

Commonly used catalysts for this transformation include strong protic acids such as polyphosphoric acid (PPA) and methanesulfonic acid (MSA), as well as Lewis acids like aluminum chloride (AlCl₃) and niobium pentachloride (NbCl₅). researchgate.net The reaction conditions, including temperature and catalyst choice, can significantly impact the yield and purity of the resulting indanone. For a substrate like this compound, the electronic effects of the bromo and methyl substituents will influence the reactivity and regioselectivity of the cyclization.

Table 2: Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids to Indanones This table provides examples of intramolecular cyclization for analogous 3-arylpropanoic acids, demonstrating the feasibility and typical yields of this transformation.

| 3-Arylpropanoic Acid | Catalyst | Solvent | Temperature (°C) | Yield of Indanone (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenylpropanoic acid | PPA | - | 100 | 90 | nih.gov |

| 3-(4-Methoxyphenyl)propanoic acid | AlCl₃ | Dichloromethane | RT | 85 | nih.gov |

| 3-(3-Chlorophenyl)propanoic acid | NbCl₅ | 1,2-Dichloroethane | RT | 78 | researchgate.net |

Stereoselective Synthetic Approaches

The synthesis of chiral arylpropanoic acids often requires stereoselective methods to control the configuration of the stereocenter, which is crucial for their biological activity.

The enantioselective synthesis of α-arylpropanoic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs) or "profens," has been extensively studied. viamedica.pl While the target molecule of this article is a β-arylpropanoic acid, the principles of asymmetric synthesis are highly relevant to its α-aryl isomers and other chiral analogs. Common strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. researchgate.net

Chiral auxiliaries, such as Evans oxazolidinones, can be attached to the carboxylic acid moiety to direct a subsequent alkylation or other bond-forming reaction in a stereoselective manner. researchgate.net After the desired stereocenter is set, the auxiliary can be cleaved to afford the enantiomerically enriched product. Asymmetric hydrogenation of a corresponding α,β-unsaturated acid precursor using a chiral catalyst is another powerful approach.

The introduction of the bromine atom onto the aromatic ring of this compound requires careful consideration of regioselectivity. The directing effects of the existing methyl and propanoic acid groups on the aromatic ring will determine the position of bromination. In the case of a pre-existing 3-methylphenylpropanoic acid, the methyl group is an ortho-, para-director, while the propanoic acid group is a meta-director. The interplay of these directing effects, along with the reaction conditions, will dictate the final substitution pattern.

Furthermore, if a chiral center is present in the molecule, diastereoselectivity during bromination can become a factor, although in the case of aromatic bromination, this is less of a concern than in reactions involving the creation of a new stereocenter. For benzylic bromination of analogous compounds, radical reactions using reagents like N-bromosuccinimide (NBS) are common, and the stereochemical outcome at a pre-existing stereocenter would depend on the reaction mechanism. gla.ac.uklibretexts.org

Process Optimization and Scalability in Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its analogs, key considerations for process optimization and scalability include:

Catalyst Loading and Turnover Number: In palladium-catalyzed reactions, minimizing the amount of the expensive palladium catalyst is crucial. High turnover numbers (TON) and turnover frequencies (TOF) are desirable. This can often be achieved by careful selection of ligands and reaction conditions.

Reaction Time and Temperature: Optimizing reaction times and temperatures can lead to significant energy savings and increased throughput. For reactions like Friedel-Crafts acylations, finding the mildest possible conditions to achieve high conversion is a key goal to avoid side reactions. nih.gov

Solvent Selection and Work-up Procedures: The choice of solvent can impact reaction rates, selectivity, and ease of product isolation. Green chemistry principles encourage the use of less hazardous and easily recyclable solvents. Streamlining work-up and purification procedures, for instance, through crystallization rather than chromatography, is essential for large-scale production.

Safety Considerations: The use of hazardous reagents like strong acids or flammable solvents requires robust safety protocols, especially on a large scale. The thermal stability of reactants and intermediates must also be assessed.

For palladium-catalyzed carbonylations, the use of high-pressure carbon monoxide gas presents a significant safety challenge on an industrial scale. Therefore, methods that can be performed at lower pressures or that utilize CO-generating reagents are highly attractive. Similarly, for Friedel-Crafts reactions, moving from stoichiometric to catalytic amounts of Lewis acids can reduce waste and simplify purification. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. oatext.com This technique can dramatically reduce reaction times, from hours to minutes, and often leads to higher product yields and purities compared to conventional heating methods. beilstein-journals.orgmdpi.com The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. oatext.com

For the synthesis of propanoic acid derivatives, microwave irradiation has been successfully employed in various reaction types, including condensations and cyclizations. For instance, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids was achieved in just 2-3 minutes with good yields by reacting arylamidoximes with succinic anhydride (B1165640) under focused microwave irradiation. nih.gov This approach not only accelerated the reaction but also simplified the purification process, making it more environmentally friendly and cost-effective. nih.gov

Another relevant example is the microwave-induced Friedel-Crafts acylation for the synthesis of β-benzoyl propionic acid and its derivatives. quickcompany.in This method has been shown to be superior to conventional heating in terms of both reaction time and yield. quickcompany.in Although a direct microwave-assisted synthesis of this compound has not been explicitly detailed in the reviewed literature, the successful application of this technology to structurally similar compounds suggests its potential applicability. A plausible route could involve the microwave-assisted coupling of a suitable precursor, followed by hydrolysis to yield the desired carboxylic acid. The significant reduction in reaction time and potential for improved yields make MAOS an attractive methodology for the rapid generation of libraries of analogous structures for further research. beilstein-journals.org

| Product | Reactants | Solvent/Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids | Arylamidoximes, Succinic anhydride | Not specified | 2-3 min | Good | nih.gov |

| 2-Methyl β-benzoyl propionic acid | Toluene, Succinic anhydride | AlCl₃ | 1.34 min | Not specified | quickcompany.in |

| N-alkylated 2-pyridones | Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamides | K₂CO₃/EtOH | 15 min | 81-94% | beilstein-journals.org |

| Pyrrolidinyl spirooxindoles | Isatin, Amino acids, but-2-ynedionates | Water | 12 min | 84% | beilstein-journals.org |

Continuous Flow Reactor Applications for Efficient Production

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and straightforward scalability. durham.ac.uksci-hub.se For the synthesis of carboxylic acids, several efficient continuous flow methodologies have been developed.

A particularly relevant approach for the synthesis of this compound would be the carboxylation of a corresponding Grignard reagent using carbon dioxide (CO₂). The use of a tube-in-tube gas permeable membrane reactor has been demonstrated to be highly effective for this transformation. durham.ac.ukresearchgate.net In this setup, CO₂ gas is delivered through a semipermeable membrane into a flowing stream of the Grignard reagent, allowing for efficient gas-liquid mixing and rapid reaction. researchgate.net This method has been used to synthesize a variety of aryl, alkyl, and alkynyl carboxylic acids in good to excellent yields and high purity, often at room temperature. durham.ac.uk The scalability of this process has also been demonstrated, making it suitable for larger-scale production. durham.ac.uk

Another potential continuous flow strategy involves the oxidation of a primary alcohol precursor. A method for the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide (H₂O₂) and a platinum (Pt) catalyst in a flow reactor has been reported. rsc.org This system allows for precise control over the reaction, enabling the selective synthesis of carboxylic acids with water as the only byproduct. rsc.org The catalyst demonstrated excellent stability over extended periods, highlighting the robustness of the process for efficient production. rsc.org

The development of a multi-step continuous flow synthesis for the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, starting from 2-bromo-3,3,3-trifluoropropene, further illustrates the power of this technology in synthesizing complex molecules containing a bromo-substituted aromatic ring. nih.govnih.gov This successful application underscores the potential for developing an integrated, multi-step flow process for the production of this compound and its derivatives, from starting materials to the final product, with high efficiency and purity.

| Product Type | Key Reaction | Reactor Type | Key Parameters | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Carboxylic Acids | Carboxylation of Grignard reagents with CO₂ | Tube-in-tube gas permeable membrane reactor | Room temperature, CO₂ pressure > 3 bar | Good to Excellent | durham.ac.ukresearchgate.net |

| Octanoic acid | Oxidation of 1-octanol (B28484) with H₂O₂ | Packed-bed reactor with Pt/SiO₂ catalyst | WHSV = 1.3 h⁻¹ | >96% | rsc.org |

| Ibuprofen | Friedel-Crafts acylation and 1,2-aryl migration | PFA tubing reactor | 150°C | 68% (crude) | sci-hub.se |

| Celecoxib | Lithiation, Aldehyde trapping, Oxidation, Condensation | PFA tubing and packed-bed reactors | -78°C to room temp. | 50% (overall, 3 steps) | nih.govnih.gov |

Chemical Reactivity and Transformative Organic Reactions of 3 2 Bromo 3 Methylphenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The propanoic acid side chain is a key functional handle for derivatization. The carboxylic acid group (-COOH) can participate in several classical organic reactions to form esters, amides, and other related structures.

Esterification is a fundamental reaction of carboxylic acids, converting the hydroxyl portion of the carboxyl group into an alkoxy group. For 3-(2-bromo-3-methylphenyl)propanoic acid, this transformation is typically achieved through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. ceon.rs This reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. ceon.rs The resulting esters are often more volatile and less polar than the parent carboxylic acid. This reaction is crucial for synthesizing a library of derivatives with modified solubility and electronic properties. For instance, the reaction with methanol (B129727) would yield methyl 3-(2-bromo-3-methylphenyl)propanoate. cymitquimica.comresearchgate.net

Alternative methods for esterification that avoid the use of strong acids and high temperatures include reaction with diazomethane (B1218177) or the use of coupling agents to activate the carboxylic acid prior to the addition of the alcohol. These milder conditions are particularly useful if other sensitive functional groups are present in the molecule.

| Reactant Alcohol | Catalyst/Method | Product Name |

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 3-(2-bromo-3-methylphenyl)propanoate |

| Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 3-(2-bromo-3-methylphenyl)propanoate |

| Isopropanol | DCC, DMAP | Isopropyl 3-(2-bromo-3-methylphenyl)propanoate |

| Benzyl (B1604629) alcohol | H₂SO₄ (cat.), Reflux | Benzyl 3-(2-bromo-3-methylphenyl)propanoate |

The carboxylic acid moiety can be converted into an amide through reaction with a primary or secondary amine. This transformation is fundamental for creating peptide-like conjugates or for linking the molecule to other chemical entities. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This intermediate readily reacts with an amine to form the corresponding amide.

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation under mild conditions. These agents activate the carboxyl group, allowing for efficient reaction with an amine.

These amidation reactions are pivotal in medicinal chemistry for synthesizing molecules with specific biological targets. researchgate.net

| Reactant Amine | Coupling Agent/Method | Product Name |

| Ammonia | SOCl₂, then NH₃ | 3-(2-Bromo-3-methylphenyl)propanamide |

| Aniline (B41778) | EDC, HOBt | N-phenyl-3-(2-bromo-3-methylphenyl)propanamide |

| Glycine methyl ester | DCC, DMAP | Methyl N-(3-(2-bromo-3-methylphenyl)propanoyl)glycinate |

| Diethylamine | SOCl₂, then Et₂NH | N,N-diethyl-3-(2-bromo-3-methylphenyl)propanamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For simple aliphatic carboxylic acids, this process typically requires high temperatures. The presence of the aromatic ring in this compound does not significantly facilitate thermal decarboxylation. However, specific functional groups at the β-position of the carboxylic acid can promote decarboxylation, though this is not the case for the parent compound. researchgate.net

Radical-based methods, such as the Barton decarboxylation, or certain transition-metal-catalyzed reactions could be employed to achieve this transformation. For example, conversion of the carboxylic acid to a thiohydroxamate ester followed by radical initiation would lead to the decarboxylated product. These methods, however, represent specialized applications rather than a general reactivity pathway for this compound.

Transformations at the Bromine Atom

The bromine atom attached to the phenyl ring is the second key site for chemical modification. As an aryl halide, it is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to occur.

The SNAr reaction is significantly facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.comnih.gov The substrate, this compound, lacks such strong electron-withdrawing groups. The methyl group is weakly electron-donating, and the propanoic acid group has a mild inductive electron-withdrawing effect. Consequently, this compound is generally considered unreactive towards SNAr reactions under standard conditions. masterorganicchemistry.com For a substitution to occur, it would likely require forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles.

Aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method that couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org In the presence of a palladium catalyst and a base, this compound can react with various aryl or vinyl boronic acids to form biaryl or styrene (B11656) derivatives, respectively. organic-chemistry.orgharvard.edu This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. researchgate.netnih.gov

| Boronic Acid Coupling Partner | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(3-Methyl-[1,1'-biphenyl]-2-yl)propanoic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-(4'-Methoxy-3-methyl-[1,1'-biphenyl]-2-yl)propanoic acid |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-(3-Methyl-2-vinylphenyl)propanoic acid |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(3-Methyl-2-(thiophen-2-yl)phenyl)propanoic acid |

Heck-Mizoroki Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org Reacting this compound with alkenes like styrene or acrylates can lead to the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives, respectively. semanticscholar.orgmdpi.comnih.gov

| Alkene Coupling Partner | Palladium Catalyst | Base | Product |

| Styrene | Pd(OAc)₂ | Et₃N | 3-(3-Methyl-2-styrylphenyl)propanoic acid |

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | (E)-Methyl 3-(2-(3-carboxypropyl)-3-methylphenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | 3-(3-Methyl-2-(oct-1-en-1-yl)phenyl)propanoic acid |

| Cyclohexene | Pd(OAc)₂ | K₂CO₃ | 3-(2-(Cyclohex-1-en-1-yl)-3-methylphenyl)propanoic acid |

Sonogashira Coupling: The Sonogashira coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.org This method allows for the direct introduction of an alkynyl group onto the aromatic ring of this compound, providing access to arylalkyne structures. nih.govnih.gov

| Alkyne Coupling Partner | Catalyst System | Base | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-(3-Methyl-2-(phenylethynyl)phenyl)propanoic acid |

| 1-Hexyne | Pd(PPh₃)₄, CuI | Piperidine | 3-(2-(Hex-1-yn-1-yl)-3-methylphenyl)propanoic acid |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-(3-Methyl-2-((trimethylsilyl)ethynyl)phenyl)propanoic acid |

| Propargyl alcohol | Pd(PPh₃)₄, CuI | Diisopropylamine | 3-(2-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenyl)propanoic acid |

Reductive Debromination Strategies

The carbon-bromine bond on the aromatic ring of this compound can be selectively cleaved through reductive debromination, offering a pathway to 3-(3-methylphenyl)propanoic acid. A prevalent and efficient method for this transformation is catalytic hydrogenation. This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂).

The reaction proceeds via the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting arylpalladium(II) intermediate to yield the debrominated product and regenerate the active catalyst. A key advantage of this method is its chemoselectivity; the bromo group can often be removed without affecting other functional groups, such as the carboxylic acid. organic-chemistry.org The reaction conditions are generally mild, and the use of a solid-supported catalyst simplifies product purification. researchgate.netscispace.com

Alternative hydrogen sources, such as hydrazine (B178648) hydrochloride in the presence of a base, can also be employed with a Pd/C catalyst at room temperature to achieve hydrodehalogenation. researchgate.net This method is compatible with a range of electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net The choice of solvent and reaction conditions can be optimized to ensure high yields and selectivity.

Table 1: Representative Conditions for Reductive Debromination of Aryl Bromides

| Catalyst | Hydrogen Source | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 2 | >95 | organic-chemistry.org |

| 10% Pd/C | Hydrazine hydrochloride/NaOH | Ethanol | Room Temp. | 1.5-4 | >95 | researchgate.net |

| Pd/AlO(OH) | Sodium borohydride | H₂O/Methanol | Room Temp. | - | >99 | researchgate.net |

Note: The data in this table represents general conditions for the reductive debromination of various aryl bromides and serves as a guideline for the potential reaction of this compound.

Reactivity of the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring is a site for various functionalization reactions, including oxidation and benzylic transformations.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to a carboxylic acid, yielding 2-bromo-3-carboxyphenyl)propanoic acid. A common and potent oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in an aqueous solution under neutral or alkaline conditions, followed by acidification to protonate the resulting carboxylate. This oxidation is robust and generally proceeds to completion, even in the presence of other functional groups like the bromo substituent and the existing carboxylic acid. nih.gov

Alternatively, a two-step procedure involving benzylic bromination followed by oxidation can be employed. The methyl group is first converted to a bromomethyl group using a reagent like N-bromosuccinimide (NBS), and the resulting benzylic bromide is then oxidized to the carboxylic acid. libretexts.org Another approach involves aerobic photooxidation in the presence of bromine water, which can convert toluene (B28343) derivatives into their corresponding carboxylic acids under catalyst-free conditions. acs.orgorganic-chemistry.org

Table 2: Conditions for Oxidation of Methyl Groups on Aromatic Rings

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| p-Bromotoluene | KMnO₄ | H₂O, heat | p-Bromobenzoic acid | High | organic-chemistry.org |

| Toluene | KMnO₄ | Alkaline, heat | Benzoic acid | High | alfa-chemistry.com |

| 2-Bromo-m-xylene (B44306) | Na₂Cr₂O₇ | H₂O, CO₂ pressure | 2-Bromoisophthalic acid | 58 | libretexts.org |

| Toluene Derivatives | Br₂/H₂O, air | BTF:H₂O, hv, rt, 24h | Benzoic acid derivatives | Good to Excellent | acs.org |

Note: This table provides examples of oxidation reactions on substrates analogous to the target molecule and illustrates common reagents and conditions.

Benzylic Functionalization Reactions

The benzylic position of the methyl group is particularly susceptible to radical reactions, allowing for the introduction of various functional groups. A classic example is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. libretexts.orgmychemblog.com This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism to selectively introduce a bromine atom at the benzylic position, yielding 3-(2-Bromo-3-(bromomethyl)phenyl)propanoic acid. mychemblog.com

The choice of solvent is crucial for the success of this reaction, with non-polar solvents like carbon tetrachloride or 1,2-dichlorobenzene (B45396) often being employed. libretexts.orgkoreascience.kr The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of functionalities. gla.ac.uk

Table 3: Conditions for Benzylic Bromination of Toluene Derivatives

| Substrate | Reagent | Initiator | Solvent | Conditions | Product | Yield (%) | Reference |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq) | AIBN (0.04 eq) | o-Dichlorobenzene | 80 °C, 8 h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92 | koreascience.kr |

| 2-Bromo-m-xylene | NBS (1.04 eq) | Benzoyl peroxide | CCl₄ | Reflux, 3 h | 2-Bromo-1-(bromomethyl)-3-methylbenzene | - | libretexts.org |

| Toluene Derivatives | NBS | AIBN | (Trifluoromethyl)benzene | Photochemical | Benzylic bromides | High | lookchem.com |

Note: This table showcases typical conditions for benzylic bromination on substituted toluenes, which can be extrapolated to the target molecule.

Reactions of the Aliphatic Propanoic Acid Chain

The propanoic acid chain offers further opportunities for chemical modification, particularly at the α-position and through transformations of the carboxylic acid group itself.

α-Position Functionalization (e.g., α-bromination of propanoic acid analogues)

The α-carbon of the propanoic acid chain can be functionalized, for instance, through α-bromination. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for achieving this transformation. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. nrochemistry.combyjus.com

The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes. The enol tautomer subsequently reacts with bromine at the α-position. Finally, hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid. alfa-chemistry.comnrochemistry.com This reaction is highly specific for the α-position of carboxylic acids. The resulting α-bromo carboxylic acids are valuable synthetic intermediates that can be converted into other functional groups, such as α-hydroxy acids or α-amino acids, through nucleophilic substitution reactions. lookchem.com

Table 4: General Conditions for the Hell-Volhard-Zelinsky Reaction

| Substrate | Reagents | Conditions | Product | Reference |

| Carboxylic Acid | Br₂, PBr₃ (cat.) | Heat | α-Bromo Carboxylic Acid | alfa-chemistry.comwikipedia.org |

| Propionic Acid | Br₂, PBr₃ (cat.) | Heat | 2-Bromopropionic acid | wikipedia.org |

| Cyclobutanecarboxylic acid | SOCl₂, red P, Br₂ | Reflux | α-Bromocyclobutanecarboxylic acid ester (after workup with butanol) | nrochemistry.com |

Note: This table outlines the general reagents and conditions for the HVZ reaction, which is applicable to a wide range of carboxylic acids, including this compound.

Reduction of Ketone Precursors (if applicable in synthesis or transformation)

While not a direct reaction of this compound, the reduction of a corresponding β-keto acid or ester precursor represents a potential synthetic route to this molecule. For instance, the asymmetric hydrogenation of a β-keto ester, such as ethyl 3-(2-bromo-3-methylphenyl)-3-oxopropanoate, could yield the corresponding β-hydroxy ester with high enantioselectivity. acs.orgresearchgate.netlibretexts.org Subsequent transformations could then lead to the desired propanoic acid.

A variety of catalysts, including chiral ruthenium and rhodium complexes, have been developed for the asymmetric reduction of β-keto esters. libretexts.org Transfer hydrogenation using formic acid/sodium formate (B1220265) in water is another effective method. acs.org The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

Table 5: Catalytic Systems for the Asymmetric Reduction of β-Keto Esters

| Substrate Type | Catalyst System | Reductant | Solvent | Key Features | Reference |

| β-Keto Esters | Iridium(III) with monosulfonylated diamine ligands | Formic acid/sodium formate | Water | pH-independent, open to air | acs.org |

| β-Aryl β-Keto Esters | Iridium/f-diaphos | H₂ | - | High yield and enantioselectivity | researchgate.net |

| Ethyl 3-oxobutanoate | Rh-(R,S)-Josiphos | H₂ | - | 97% ee | libretexts.org |

Note: This table provides examples of catalytic systems for the reduction of β-keto esters, which could be applied to a precursor of this compound.

Mechanistic Investigations of Complex Transformations

The inherent structure of this compound, featuring a bromine atom and a methyl group on the phenyl ring, alongside a propanoic acid side chain, suggests a rich potential for diverse chemical transformations. These could include reactions involving the carboxylic acid group (e.g., esterification, amidation), reactions at the aromatic ring (e.g., cross-coupling reactions at the carbon-bromine bond), and reactions involving the aliphatic chain. However, without specific research focusing on this compound, any discussion of reaction mechanisms remains speculative.

Elucidation of Reaction Pathways through Kinetic Studies

A thorough understanding of a reaction mechanism is often achieved through detailed kinetic studies. Such studies would involve monitoring the rate of reaction of this compound under various conditions, such as changing the concentration of reactants, temperature, and solvent. The data obtained from these experiments, including the determination of reaction orders and activation parameters, would be instrumental in proposing a plausible reaction pathway. Unfortunately, no specific kinetic data for reactions involving this compound have been reported in the surveyed literature.

A hypothetical kinetic study on a transformation of this compound, for instance, a palladium-catalyzed cross-coupling reaction, would likely involve the following:

| Parameter Measured | Potential Insight |

| Reaction Rate vs. Substrate Concentration | Determination of the reaction order with respect to this compound. |

| Reaction Rate vs. Catalyst Concentration | Understanding the role of the catalyst in the rate-determining step. |

| Reaction Rate vs. Coupling Partner Concentration | Elucidating the involvement of the coupling partner in the overall kinetics. |

| Temperature Dependence of Reaction Rate | Calculation of activation energy (Ea), providing information about the energy barrier of the reaction. |

This table represents a general approach to kinetic studies in organic chemistry, as specific data for the target compound is unavailable.

Role of Catalysts in Directing Regio- and Stereoselectivity

Catalysts play a pivotal role in modern organic synthesis by not only accelerating reactions but also controlling their selectivity. In the context of this compound, catalysts would be crucial for directing reactions to a specific site on the molecule (regioselectivity) and for controlling the three-dimensional arrangement of atoms in the product (stereoselectivity).

For example, in a potential functionalization of the aromatic ring, different catalysts could favor substitution at different positions relative to the existing substituents. Similarly, if a reaction were to create a new stereocenter, the choice of a chiral catalyst could lead to the preferential formation of one enantiomer over the other.

The following table outlines hypothetical catalytic approaches that could be applied to this compound and the type of selectivity they might influence:

| Reaction Type | Catalyst Class | Potential Selectivity Control |

| Suzuki-Miyaura Coupling | Palladium complexes with specific phosphine (B1218219) ligands | Regioselective formation of a new C-C bond at the position of the bromine atom. |

| Heck Reaction | Palladium catalysts | Regioselective vinylation of the aromatic ring. |

| Asymmetric Hydrogenation of a derivative | Chiral Rhodium or Ruthenium complexes | Stereoselective reduction of a double bond in a derivative, creating a chiral center. |

This table is illustrative of general catalytic methods and does not represent experimentally verified results for this compound.

Derivatives and Structural Analogues of 3 2 Bromo 3 Methylphenyl Propanoic Acid

Synthesis of Positional Isomers and Stereoisomers

The arrangement of the bromine and methyl groups on the phenyl ring, as well as the chirality at the propanoic acid side chain, gives rise to various isomers.

For instance, the synthesis of a positional isomer like 3-(4-bromo-3-methylphenyl)propanoic acid could be achieved through various established synthetic routes. One common approach involves the Heck reaction, where a substituted styrene (B11656) is coupled with an appropriate aryl halide, followed by reduction of the double bond and hydrolysis of an ester or nitrile. Alternatively, a Friedel-Crafts acylation of a bromotoluene with succinic anhydride (B1165640), followed by reduction of the resulting keto acid, would yield the desired propanoic acid.

The electronic effects of the bromine and methyl groups play a crucial role in the reactivity of these isomers. The methyl group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the bromine atom is a deactivating but ortho-, para-directing group. The interplay of these effects in different positional isomers would dictate their reactivity in further functionalization reactions.

A comparative overview of potential starting materials for the synthesis of various isomers is presented in Table 1.

| Target Isomer | Potential Starting Material 1 | Potential Starting Material 2 |

| 3-(2-Bromo-3-methylphenyl)propanoic acid | 2-Bromo-3-methylbenzaldehyde | 2-Bromo-1-methyl-3-vinylbenzene |

| 3-(4-Bromo-3-methylphenyl)propanoic acid | 4-Bromo-3-methylbenzaldehyde | 4-Bromo-1-methyl-3-vinylbenzene |

| 3-(2-Bromo-5-methylphenyl)propanoic acid | 2-Bromo-5-methylbenzaldehyde | 2-Bromo-1-methyl-5-vinylbenzene |

| 3-(3-Bromo-4-methylphenyl)propanoic acid | 3-Bromo-4-methylbenzaldehyde | 3-Bromo-1-methyl-4-vinylbenzene |

The propanoic acid side chain in 3-(aryl)propanoic acids can possess a chiral center at the alpha- or beta-position, depending on the substitution pattern. For this compound, if a substituent were introduced at the alpha-position of the propanoic acid chain, a chiral center would be created. The preparation of enantiomerically pure forms of such derivatives is of significant interest, particularly in the context of medicinal chemistry, where the biological activity of enantiomers can differ substantially.

Several strategies can be employed for the synthesis of enantiomerically pure arylpropanoic acids:

Chiral Resolution: This classical method involves the separation of a racemic mixture. wikipedia.org The racemic acid is reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acids. wikipedia.org

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. One common method is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a substituted cinnamic acid, using a chiral catalyst. tandfonline.com For example, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully used for the enantioselective hydrogenation of various α,β-unsaturated carboxylic acids.

Enzymatic Resolution: Lipases are enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leading to the separation of the enantiomers. For example, Candida antarctica lipase (B570770) B (CALB) is widely used for the kinetic resolution of racemic alcohols and carboxylic acids.

The choice of method depends on factors such as the scalability of the process, the availability of chiral starting materials or catalysts, and the desired enantiomeric excess.

Functional Group Modifications on the Aryl Ring

The presence of a bromine atom on the aryl ring of this compound provides a versatile handle for a variety of functional group transformations, primarily through cross-coupling reactions.

Further halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing bromine and methyl groups would influence the position of the incoming halogen.

More sophisticated modifications can be achieved via transition metal-catalyzed cross-coupling reactions, where the aryl bromide is a key reactive partner.

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing a new aryl or heteroaryl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper, leads to the formation of an arylethyne.

These reactions would allow for the introduction of a wide array of electron-withdrawing (e.g., nitro, cyano) or electron-donating (e.g., amino, alkoxy) groups, thereby systematically modifying the electronic properties of the molecule.

Variations in the alkyl and alkoxy substituents on the phenyl ring can be achieved either by starting from appropriately substituted precursors or by post-synthetic modification. For example, demethylation of a methoxy (B1213986) group to a hydroxyl group, followed by alkylation with different alkyl halides, would provide a series of alkoxy derivatives. The introduction of different alkyl groups can be accomplished through cross-coupling reactions, such as the Negishi coupling with organozinc reagents or the Kumada coupling with Grignard reagents.

Modifications of the Propanoic Acid Side Chain

The propanoic acid moiety is also amenable to a variety of chemical transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amide Formation: Reaction of the carboxylic acid with an amine in the presence of a coupling reagent (e.g., DCC, EDC) leads to the formation of an amide. This allows for the introduction of a wide range of substituents on the nitrogen atom.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Alpha-Functionalization: The α-position of the propanoic acid can be functionalized. For example, α-bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions, followed by nucleophilic substitution to introduce other functional groups. organic-chemistry.org The Hell-Volhard-Zelinsky reaction can also be used for α-halogenation. quora.com

A summary of potential modifications to the propanoic acid side chain is provided in Table 2.

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

| α-Bromination | NBS, Radical Initiator | α-Bromo Acid |

Homologation or Shortening of the Aliphatic Chain

The length of the aliphatic side chain in this compound can be extended or reduced through established synthetic methodologies, yielding homologous acids or analogues with shorter chains.

Homologation:

A common method for elongating the carbon chain of a carboxylic acid by one methylene (B1212753) group is the Arndt-Eistert synthesis . wikipedia.orgnrochemistry.com This multi-step process typically begins with the conversion of the carboxylic acid to its more reactive acid chloride. wikipedia.org Treatment of the acid chloride with diazomethane (B1218177) affords a diazoketone intermediate. organic-chemistry.org Subsequent Wolff rearrangement of the diazoketone, often catalyzed by silver oxide or other metal catalysts, generates a ketene (B1206846). libretexts.org This ketene is then trapped by a nucleophile, such as water, to yield the homologated carboxylic acid. organic-chemistry.org While effective, the use of the toxic and explosive diazomethane necessitates careful handling and has led to the development of safer alternatives, such as trimethylsilyldiazomethane. libretexts.org

Table 1: General Steps of Arndt-Eistert Homologation

| Step | Reactants | Product |

| 1 | Carboxylic Acid, Thionyl Chloride (or similar) | Acid Chloride |

| 2 | Acid Chloride, Diazomethane | Diazoketone |

| 3 | Diazoketone, Silver Catalyst (e.g., Ag2O) | Ketene |

| 4 | Ketene, Water | Homologated Carboxylic Acid |

Chain Shortening:

Several methods exist for the shortening of a carboxylic acid chain by one carbon atom. The Barbier-Wieland degradation is a classical approach applicable to aliphatic acids. wikipedia.orgoxfordreference.comdrugfuture.com This procedure involves the conversion of the carboxylic acid ester to a tertiary alcohol via reaction with a Grignard reagent, followed by dehydration to an alkene and subsequent oxidative cleavage to furnish the carboxylic acid with a shortened chain. jakami.deoxfordreference.com

Another method for decarboxylation and chain shortening is the Hunsdiecker reaction . wikipedia.orgbyjus.com In this reaction, the silver salt of a carboxylic acid is treated with a halogen, typically bromine, to produce an organic halide with one less carbon atom. wikipedia.orgadichemistry.comorganic-chemistry.org The reaction is believed to proceed through a radical mechanism. wikipedia.org A variation of this reaction, the Christol-Firth modification, allows for the use of the free carboxylic acid in the presence of mercuric oxide and bromine. wikipedia.org

Introduction of Hydroxyl or Amino Groups on the Side Chain

The introduction of hydroxyl or amino groups onto the aliphatic side chain of this compound can significantly alter its chemical properties.

Hydroxylation:

The introduction of a hydroxyl group onto the aliphatic chain can be achieved through various synthetic routes. One potential strategy involves the use of N-bromosuccinimide (NBS) to achieve allylic or benzylic bromination, followed by nucleophilic substitution with a hydroxide (B78521) source. organic-chemistry.org However, for a saturated side chain as in this compound, direct C-H oxidation methods would be required.

Amination:

The Ritter reaction provides a method for the introduction of an amino group. wikipedia.org This reaction involves the treatment of a substrate that can form a stable carbocation with a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then hydrolyzed to yield an N-alkyl amide, which can be further hydrolyzed to the corresponding amine. wikipedia.org For a compound like this compound, generation of a carbocation on the side chain would be a necessary prerequisite for this reaction to proceed. An electrophotocatalytic Ritter-type reaction has been described for the amination of benzylic C-H bonds. nih.gov

Structure-Reactivity Relationships in Derivatives (excluding biological activity)

The reactivity of derivatives of this compound is influenced by the electronic and steric effects of the substituents on the aromatic ring and any modifications to the side chain.

The bromine atom and the methyl group on the phenyl ring exert electronic effects that can modulate the reactivity of the molecule. lumenlearning.com Bromine, being a halogen, is an electron-withdrawing group through its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orgucsb.edu However, it can also donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org The methyl group is an electron-donating group, which activates the ring towards electrophilic substitution, also with ortho- and para-directing effects. libretexts.org The interplay of these competing effects will influence the regioselectivity of reactions involving the aromatic ring.

In reactions involving the carboxylic acid functional group, such as esterification or amidation, the electronic nature of the substituents on the phenyl ring can influence the electrophilicity of the carbonyl carbon. nih.gov Electron-withdrawing groups, like bromine, can enhance the reactivity of the carboxyl group towards nucleophilic attack, while electron-donating groups, like the methyl group, may have the opposite effect. ucsb.edu

Modifications to the aliphatic side chain also have a significant impact on reactivity. The introduction of a hydroxyl or amino group introduces a new site for chemical reactions, such as further functionalization or participation in intramolecular reactions. The chain length also plays a role; for instance, in cyclization reactions, the length of the aliphatic chain will determine the size of the resulting ring.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent/Modification | Electronic/Steric Effect | Impact on Reactivity |

| 2-Bromo group | Inductively electron-withdrawing, resonance electron-donating | Deactivates aromatic ring to electrophilic attack, influences regioselectivity. May increase reactivity of the carboxyl group. |

| 3-Methyl group | Inductively and hyperconjugatively electron-donating | Activates aromatic ring to electrophilic attack, influences regioselectivity. May decrease reactivity of the carboxyl group. |

| Lengthened aliphatic chain | Increased steric bulk and flexibility | Can influence the rate and outcome of reactions involving the side chain or carboxyl group. |

| Shortened aliphatic chain | Decreased steric bulk and flexibility | Can alter reactivity in cyclization and other reactions where chain length is critical. |

| Side-chain hydroxyl group | Introduces a nucleophilic and potentially acidic site | Allows for further functionalization (e.g., etherification, esterification) and can participate in intramolecular reactions. |

| Side-chain amino group | Introduces a nucleophilic and basic site | Enables reactions such as acylation and alkylation and can act as an internal catalyst. |

Advanced Spectroscopic and Structural Elucidation Studies of 3 2 Bromo 3 Methylphenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to determine the number of different types of protons, their electronic environments, and their connectivity within the 3-(2-Bromo-3-methylphenyl)propanoic acid molecule. A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the propanoic acid chain, and the methyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information for assigning each proton to its specific position in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, a ¹³C NMR spectrum would display unique signals for each of the ten carbon atoms, including the carboxyl carbon, the carbons of the aromatic ring, the aliphatic carbons of the propanoic acid chain, and the methyl carbon. The chemical shifts of these signals would be indicative of the type of carbon and its local chemical environment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons in the propanoic acid side chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the propanoic acid side chain and the bromo-methylphenyl ring, as well as confirming the relative positions of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be utilized to determine the exact mass of the this compound molecule with high precision. This data would allow for the calculation of the elemental formula (C₁₀H₁₁BrO₂), providing strong evidence for the compound's identity. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern in the mass spectrum, which would be a key diagnostic feature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be used to assess the purity of a sample of this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide a fragmentation pattern that could be used as a fingerprint for the compound's identification, often by comparison to a spectral library.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular structure of this compound. While specific spectra for this exact compound are not widely published, the expected vibrational modes can be accurately predicted based on the analysis of its constituent functional groups and data from structurally related molecules like propanoic acid and other substituted aromatic carboxylic acids. docbrown.infocore.ac.uk

The IR spectrum is anticipated to be dominated by features of the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group should give rise to a strong, sharp absorption band typically between 1725 and 1700 cm⁻¹. docbrown.info

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy serves as a complementary technique to IR. Non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum, can produce strong signals in Raman. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to be prominent in the Raman spectrum. The C=O stretch is also Raman active. The combination of IR and Raman data allows for a more complete vibrational assignment and structural confirmation of the molecule. core.ac.uk

Table 1: Predicted Major Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Spectroscopy Technique |

|---|---|---|

| 3300-2500 | O-H stretch (Carboxylic acid dimer) | IR |

| 3100-2900 | C-H stretch (Aromatic & Aliphatic) | IR, Raman |

| 1725-1700 | C=O stretch (Carbonyl) | IR, Raman |

| 1600-1450 | C=C stretch (Aromatic ring) | IR, Raman |

| 1450-1300 | C-H bend (Aliphatic) | IR |

| 1300-1200 | C-O stretch / O-H bend (in-plane) | IR |

| 950-900 | O-H bend (out-of-plane dimer) | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For this compound, while a specific crystal structure determination is not publicly available, its solid-state architecture can be reliably inferred from the crystallographic data of closely related compounds, such as 2,3-Dibromo-3-phenylpropionic acid and 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. researchgate.netresearchgate.net

Carboxylic acids in the solid state predominantly form centrosymmetric dimers through robust intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This O-H···O hydrogen bonding motif is a highly predictable and dominant feature. It is therefore expected that this compound will also crystallize as hydrogen-bonded dimers.

Table 2: Typical Crystallographic Parameters for Aromatic Carboxylic Acid Dimers

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/n, P2₁/c) researchgate.net |

| Hydrogen Bond | O-H···O |

| O···O distance | ~2.6 - 2.7 Å |

Chromatographic Methods for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of pharmaceutical intermediates and active compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.

While a specific, validated HPLC method for this compound is not documented in readily available literature, suitable methods can be developed based on protocols for structurally similar molecules like 3-bromopropanoic acid and other phenylpropanoic acid derivatives. sielc.comnih.govresearchgate.net The method would involve a stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) column, which is non-polar. The mobile phase would be a polar mixture, commonly consisting of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The carboxylic acid group's ionization can be controlled by adjusting the pH of the mobile phase, which in turn affects the retention time. Detection is typically achieved using a UV detector, set at a wavelength where the phenyl ring exhibits strong absorbance, likely in the range of 220-270 nm. nih.govresearchgate.net By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of the sample can be quantitatively determined.

Table 3: Example HPLC Conditions for Analysis of Related Propanoic Acids

| Parameter | Condition 1 (based on Ref. sielc.com) | Condition 2 (based on Ref. nih.gov) |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | Zr-CARB (Zirconia-Carbon) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | Acetonitrile : Phosphate buffer (pH 3.5) (38:62, v/v) |

| Flow Rate | Not specified | 1.2 mL/min |

| Detection | UV or MS | Fluorescence (Ex: 220 nm, Em: 285 nm) |

| Temperature | Ambient | 80 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. youtube.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. thieme.de

To monitor a reaction, a small aliquot of the reaction mixture is taken at various time intervals and spotted onto a TLC plate, which is typically coated with a polar stationary phase like silica gel. Alongside the reaction mixture, spots of the pure starting material(s) and, if available, the pure product are applied as references. The plate is then developed in a sealed chamber containing an appropriate mobile phase, usually a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate).

The separation occurs based on the polarity of the components. The less polar compounds travel further up the plate (higher Retention factor, Rf value), while more polar compounds have stronger interactions with the silica gel and move shorter distances (lower Rf value). Since this compound contains a polar carboxylic acid group, it is expected to have a lower Rf value than a less polar precursor. The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. Visualization is often achieved under UV light (if the compounds are UV-active) or by staining with a chemical reagent like potassium permanganate (B83412). youtube.com

Table 4: Hypothetical TLC System for Monitoring a Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v with a few drops of acetic acid) |

| Sample Application | Spots of starting material, co-spot, and reaction mixture at t=0, t=x, etc. |

| Visualization | UV lamp (254 nm) and/or staining with potassium permanganate solution |

| Observation | Disappearance of reactant spot and appearance of product spot (expected lower Rf) |

Computational and Theoretical Investigations of 3 2 Bromo 3 Methylphenyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules from first principles. These methods solve the Schrödinger equation for a given arrangement of atoms, providing a wealth of information about the molecule's electronic structure and energetics.

Prediction of Molecular Geometry and Conformational Landscapes

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. For a flexible molecule like 3-(2-Bromo-3-methylphenyl)propanoic acid, which has several rotatable bonds, there can be multiple low-energy conformations.

A thorough conformational search would be performed to identify the various possible shapes the molecule can adopt. This involves systematically rotating the dihedral angles of the propanoic acid side chain relative to the substituted phenyl ring. For each conformation, a geometry optimization would be carried out using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find the local energy minimum on the potential energy surface. The energies of these optimized conformers would then be compared to identify the global minimum, which represents the most stable structure of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.25 |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis. The actual values would require specific DFT calculations.

Calculation of Electronic Properties and Reactivity Descriptors

Once the minimum energy geometry is identified, a host of electronic properties can be calculated to understand the molecule's reactivity. These properties are derived from the molecular orbitals, which describe the distribution of electrons within the molecule.

Key electronic properties and reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

Note: This table is for illustrative purposes. The actual values would be obtained from DFT calculations.

Simulation of Spectroscopic Parameters (NMR, IR)

Computational chemistry can also be used to predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms in this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared with experimental NMR spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated by performing a frequency analysis at the optimized geometry. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C=O stretch, O-H bend). The resulting theoretical IR spectrum can be compared with experimental data to identify the functional groups present in the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves mapping out the energetic landscape that connects reactants to products.

Transition State Analysis and Energy Barrier Determination

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy for a proposed reaction involving this compound, for example, in a cyclization reaction or a substitution reaction at the bromine atom.

Exploration of Potential Energy Surfaces